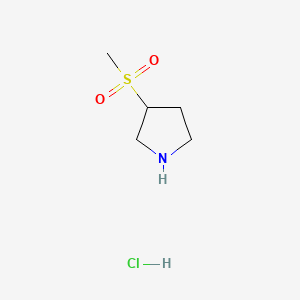

3-(Methylsulfonyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylsulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCGEDCMPFJUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743676 | |

| Record name | 3-(Methanesulfonyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215368-15-2 | |

| Record name | 3-(Methanesulfonyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methanesulfonylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Purification of 3-(Methylsulfonyl)pyrrolidine Hydrochloride

Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis and purification of 3-(Methylsulfonyl)pyrrolidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery.[1][2] The narrative focuses on a robust and scalable four-step synthetic sequence, beginning with commercially available 3-hydroxypyrrolidine. Each step is accompanied by an in-depth explanation of the underlying chemical principles, causality behind procedural choices, and detailed experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated pathway to this important synthetic intermediate.

Introduction and Strategic Overview

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, flexible nature allows for precise three-dimensional positioning of substituents, making it an ideal core for interacting with biological targets. The 3-(methylsulfonyl)pyrrolidine moiety, in particular, introduces a potent hydrogen bond acceptor (the sulfone group) which can significantly enhance binding affinity and modulate physicochemical properties such as solubility.[3]

The synthetic strategy outlined herein is designed for clarity, reliability, and scalability. It proceeds through four distinct chemical transformations:

-

Protection: Introduction of a tert-butyloxycarbonyl (Boc) group to protect the pyrrolidine nitrogen, preventing its interference in subsequent steps.

-

Nucleophilic Substitution: Conversion of the 3-hydroxyl group to a methyl thioether via the Mitsunobu reaction, a classic and highly reliable method for achieving stereochemical inversion.

-

Oxidation: Conversion of the intermediate thioether to the target sulfone using a selective oxidizing agent.

-

Deprotection & Salt Formation: Removal of the Boc protecting group under acidic conditions to yield the free amine as its stable hydrochloride salt.

This guide emphasizes not just the "how" but the "why," providing the scientific rationale that underpins each procedural step, ensuring the protocols are self-validating and adaptable.

Synthetic Pathway Visualization

The overall transformation from the starting material to the final product is illustrated below. This workflow highlights the progression through key intermediates, each requiring distinct reaction conditions and purification strategies.

Caption: Overall synthetic workflow for 3-(Methylsulfonyl)pyrrolidine HCl.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Amine Protection

Objective: To protect the secondary amine of 3-hydroxypyrrolidine with a tert-butyloxycarbonyl (Boc) group.

Scientific Rationale: The pyrrolidine nitrogen is both nucleophilic and basic, which would interfere with the subsequent Mitsunobu and oxidation steps. The Boc group is an ideal choice as it is robust under the basic and nucleophilic conditions of the upcoming steps but can be removed cleanly under acidic conditions that are orthogonal to the rest of the molecule.[4][5] The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and highly efficient method for this transformation.[6]

Protocol:

-

To a stirred solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction for the consumption of starting material by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography (Silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl (3-hydroxypyrrolidine)-1-carboxylate as a white solid or colorless oil.

Step 2: Introduction of the Methylthio Group via Mitsunobu Reaction

Objective: To convert the hydroxyl group of tert-butyl (3-hydroxypyrrolidine)-1-carboxylate to a methylthio ether.

Scientific Rationale: The Mitsunobu reaction is a powerful and reliable method for converting a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[7][8] The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). This intermediate activates the alcohol, forming an oxyphosphonium salt, which is an excellent leaving group. Subsequent Sₙ2 displacement by a suitable nucleophile—in this case, a thiomethoxide source—yields the desired product.[7][9][10] The choice of methanethiol (or a salt thereof) as the nucleophile directly installs the required methylthio moiety.

Protocol:

-

Dissolve tert-butyl (3-hydroxypyrrolidine)-1-carboxylate (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) under an inert nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the solution. A color change and/or formation of a precipitate is typically observed.

-

After stirring for 15-20 minutes at 0 °C, introduce methanethiol (CH₃SH, approx. 2.0 eq), either as a condensed gas or from a solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify directly by flash column chromatography (Silica gel, ethyl acetate/hexanes gradient) to isolate tert-butyl 3-(methylthio)pyrrolidine-1-carboxylate.

Step 3: Oxidation of Thioether to Sulfone

Objective: To oxidize the methylthio group to a methylsulfonyl group.

Scientific Rationale: The oxidation of a sulfide to a sulfone requires a potent oxidizing agent and proceeds via a sulfoxide intermediate.[11] Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and commonly used reagent for this transformation.[3][12] Using at least two equivalents of the oxidant ensures the reaction proceeds fully to the sulfone state. The reaction is typically performed at a low temperature to control its exothermic nature and to minimize potential side reactions.

Protocol:

-

Dissolve tert-butyl 3-(methylthio)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.3 M) and cool the solution to 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2-2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the complete conversion of the starting material and sulfoxide intermediate.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-(methylsulfonyl)pyrrolidine-1-carboxylate, which is often a white solid and can be used in the next step without further purification if sufficiently pure.

Step 4: Boc Deprotection and Hydrochloride Salt Formation

Objective: To remove the Boc protecting group and isolate the final product as a stable hydrochloride salt.

Scientific Rationale: The Boc group is readily cleaved under strongly acidic conditions.[13][14] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation (which typically forms isobutylene), carbon dioxide, and the free amine.[13] Using a solution of hydrochloric acid in an organic solvent like 1,4-dioxane or methanol provides a homogenous and effective medium for the deprotection and allows for the direct precipitation of the desired amine hydrochloride salt.[13][15]

Caption: Acid-catalyzed mechanism for Boc deprotection.

Protocol:

-

Dissolve tert-butyl 3-(methylsulfonyl)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of methanol or ethyl acetate.

-

To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

-

Stir the mixture for 2-4 hours. The formation of a white precipitate is typically observed.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, add diethyl ether or methyl tert-butyl ether (MTBE) to the mixture to further precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove non-polar impurities.

-

Dry the solid under vacuum to yield this compound as a white crystalline solid.[2]

Purification and Characterization

Purification: While intermediates are typically purified by column chromatography, the final hydrochloride salt is amenable to purification by recrystallization.[16] A common solvent system for this is a mixture of a polar solvent in which the salt is soluble at high temperatures (e.g., methanol, ethanol, or isopropanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, MTBE, or heptane).[17] The process involves dissolving the crude salt in a minimum amount of the hot polar solvent, followed by the slow addition of the non-polar anti-solvent until turbidity is observed, then allowing the solution to cool slowly to induce crystallization.

Characterization Data: The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Analytical Data |

| tert-Butyl (3-hydroxypyrrolidine)-1-carboxylate | C₉H₁₇NO₃ | 187.24 | White solid | mp: 62-65 °C |

| tert-Butyl 3-(methylsulfonyl)pyrrolidine-1-carboxylate | C₁₀H₁₉NO₄S | 249.33 | White solid | - |

| 3-(Methylsulfonyl)pyrrolidine (Free Base) | C₅H₁₁NO₂S | 149.21 | Yellow oil | bp: 326.9 °C (Predicted)[18] |

| This compound | C₅H₁₂ClNO₂S | 185.67 | White solid | ¹H NMR (DMSO-d₆): δ ~9.5 (br s, 2H), 3.8-3.9 (m, 1H), 3.2-3.5 (m, 4H), 3.0 (s, 3H), 2.2-2.4 (m, 2H). (Note: Exact shifts may vary)[19][20] |

Conclusion

The synthetic route detailed in this guide represents a logical, efficient, and well-documented pathway for the preparation of this compound. By leveraging a standard protection-functionalization-deprotection strategy, this guide provides robust protocols that can be readily implemented in a laboratory setting. The emphasis on the rationale behind experimental choices aims to empower researchers to not only replicate the synthesis but also to troubleshoot and adapt the procedures as needed for their specific research and development goals.

References

- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (n.d.). National Institutes of Health.

- Scheme 3. Oxidation of compound 1l with mCPBA. (n.d.). ResearchGate.

- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.

- Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (n.d.). University of Canterbury.

- Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. (2011). Google Patents.

- Mitsunobu. (n.d.). ACS GCI Pharmaceutical Roundtable.

- Amine Protection / Deprotection. (n.d.). Fisher Scientific.

- Selective Oxidation of Organosulphides using m-CPBA as oxidant. (2016). Der Pharma Chemica.

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). National Institutes of Health.

- Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal.

- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI.

- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.

- Deprotection of different N-Boc-compounds. (n.d.). ResearchGate.

- Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. (2001). Google Patents.

- Chemoselective thioether oxidation. (2022). Reddit.

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2009). Google Patents.

- 2,2-dimethylpyrrolidine. (n.d.). Organic Syntheses.

- Crystalline Form of Remifentanil Hydrochloride. (2008). Google Patents.

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) CAS#: 1215368-15-2 [m.chemicalbook.com]

- 3. reddit.com [reddit.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Mitsunobu - Wordpress [reagents.acsgcipr.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfone synthesis by oxidation [organic-chemistry.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. reddit.com [reddit.com]

- 16. mt.com [mt.com]

- 17. US20080319197A1 - Crystalline Form of Remifentanil Hydrochloride - Google Patents [patents.google.com]

- 18. 3-(METHANESULFONYL)PYRROLIDINE | 433980-62-2 [chemicalbook.com]

- 19. (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride(1407997-84-5) 1H NMR spectrum [chemicalbook.com]

- 20. 3-(METHANESULFONYL)PYRROLIDINE(433980-62-2) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 3-(Methylsulfonyl)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Methylsulfonyl)pyrrolidine hydrochloride, a versatile heterocyclic building block pivotal in the synthesis of novel therapeutic agents. We will delve into its chemical properties, stereoisomeric forms, synthesis methodologies, analytical characterization, and its applications in the pharmaceutical landscape, all grounded in established scientific principles and practical insights.

Core Compound Identity and Physicochemical Properties

This compound is a pyrrolidine derivative characterized by a methylsulfonyl group at the 3-position. The presence of this sulfone moiety significantly influences the molecule's polarity, solubility, and metabolic stability, making it an attractive scaffold for medicinal chemists. The hydrochloride salt form enhances its aqueous solubility and ease of handling in laboratory settings.

A critical aspect of this compound is its chirality, with the carbon at the 3-position being a stereocenter. Consequently, it can exist as a racemic mixture or as individual (R) and (S) enantiomers. The specific stereoisomer used is often crucial for the desired biological activity and selectivity of the final drug candidate.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₅H₁₂ClNO₂S | [1] |

| Molecular Weight | 185.67 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | Room Temperature, under inert atmosphere | [2] |

| CAS Number (Racemate) | 1215368-15-2 | [1][3][4] |

| CAS Number ((R)-enantiomer) | 1392745-31-1 | [5] |

| CAS Number ((S)-enantiomer) | 1407997-84-5 |

The Synthetic Landscape: Crafting the Pyrrolidine Core

The synthesis of 3-(methylsulfonyl)pyrrolidine and its derivatives often commences from readily available chiral precursors, such as proline or 4-hydroxyproline, to ensure stereochemical control.[6] General strategies for pyrrolidine synthesis include N-heterocyclization of primary amines with diols and intramolecular amination of unactivated C-H bonds.[7]

Illustrative Synthetic Pathway: Enantioselective Synthesis from L-proline Derivatives

-

Protection of the Amine: The secondary amine of the proline derivative is protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent unwanted side reactions.

-

Modification of the Carboxylic Acid: The carboxylic acid group is converted into a suitable functional group for subsequent transformations.

-

Introduction of the Sulfonyl Moiety: A key step involving the introduction of the methylsulfonyl group. This can be achieved through various methods, including nucleophilic substitution with a methylsulfinate salt on a carbon bearing a good leaving group.

-

Deprotection and Salt Formation: Removal of the protecting group and subsequent treatment with hydrochloric acid to yield the desired hydrochloride salt.

Caption: Conceptual workflow for the enantioselective synthesis of this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of the compound. For a polar compound like this compound, Hydrophilic Interaction Chromatography (HILIC) can be an effective separation mode.[9]

Illustrative HPLC Method Parameters:

-

Column: A polar stationary phase suitable for HILIC, such as a polyhydroxyethyl aspartamide column.[9]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or triethylamine phosphate).[9] The organic content is typically high for retention in HILIC mode.

-

Detection: As the pyrrolidine ring lacks a strong chromophore, UV detection at low wavelengths (e.g., 190-210 nm) or, more universally, a Charged Aerosol Detector (CAD) or Mass Spectrometric (MS) detector is preferred.[9][10]

Chiral HPLC for Enantiomeric Separation

To resolve the (R) and (S) enantiomers, chiral HPLC is indispensable. Polysaccharide-based chiral stationary phases are often effective for the separation of pyrrolidine derivatives.[11]

General Chiral HPLC Protocol:

-

Column Selection: Utilize a chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H).[11]

-

Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.[11][12]

-

Method Validation: The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[9]

Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry: LC-MS/MS is a powerful tool for both quantification and structural confirmation. In positive electrospray ionization mode, the protonated molecule [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for unequivocal identification.[13]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The chemical shifts and coupling constants of the pyrrolidine ring protons and the methyl group of the sulfonyl moiety provide a unique fingerprint of the molecule.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[11][14] this compound serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[15] The introduction of the methylsulfonyl group can enhance properties such as:

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Solubility and Polarity: The polar nature of the sulfonyl group can improve the aqueous solubility of the molecule, which is often a desirable property for drug candidates.

-

Hydrogen Bonding Capacity: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially leading to improved binding affinity to biological targets.

This building block is particularly valuable in the development of treatments for a range of diseases, including neurological disorders.[15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for the racemic compound (CAS 1215368-15-2) is not widely available, information for related pyrrolidine compounds indicates that it should be handled with care.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its unique combination of a chiral pyrrolidine core and a polar, metabolically stable methylsulfonyl group provides a scaffold for the development of novel therapeutics with improved physicochemical and pharmacokinetic properties. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective application in the advancement of drug discovery programs.

References

- BIOFOUNT. 1215368-15-2|this compound. [Link]

- Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

- Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]

- Organic Syntheses. Procedure. [Link]

- PubMed. Synthesis of (3R)-carboxy pyrrolidine (a beta-proline analogue) and its oligomer. [Link]

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

- ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]

- Organic Syntheses. Pyrrolidine, 1-butyl-. [Link]

- ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]

- ResearchGate. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

- Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

- National Center for Biotechnology Information. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. [Link]

- Shimadzu. 09-SSK-015-EN LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]

- Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- MDPI.

- ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. [Link]

- Journal of Chemical and Pharmaceutical Research.

Sources

- 1. Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) | 1215368-15-2 [chemicalbook.com]

- 2. Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) CAS#: 1215368-15-2 [m.chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. 1215368-15-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. parchem.com [parchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. jocpr.com [jocpr.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3-(Methylsulfonyl)pyrrolidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Title as Senior Application Scientist]

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Methylsulfonyl)pyrrolidine hydrochloride. As a key building block in medicinal chemistry and drug development, a thorough understanding of its structural and spectroscopic properties is paramount. This document collates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental choices and data interpretation. The protocols described herein are designed to be self-validating, ensuring technical accuracy and trustworthiness for researchers in the field.

Introduction

This compound is a heterocyclic compound of significant interest in the synthesis of novel pharmaceutical agents. The pyrrolidine scaffold is a prevalent motif in numerous biologically active molecules, and the incorporation of a methylsulfonyl group can significantly modulate physicochemical properties such as solubility, polarity, and metabolic stability. As the hydrochloride salt, the compound's stability and handling characteristics are often improved for research and development purposes.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, confirming molecular structure, assessing purity, and providing insights into the electronic and steric environment of the molecule. This guide will delve into the key spectroscopic techniques used to elucidate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). The choice of solvent is critical to avoid overlapping solvent signals with analyte peaks. D₂O is often preferred for hydrochloride salts to observe exchangeable protons.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

¹H NMR Spectral Data and Interpretation

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Assignment |

| ~3.8 - 4.0 | Multiplet | 1H | H3 | The proton at the carbon bearing the sulfonyl group is expected to be significantly deshielded due to the electron-withdrawing nature of the SO₂ group. |

| ~3.4 - 3.7 | Multiplet | 4H | H2, H5 | The protons on the carbons adjacent to the nitrogen atom are deshielded by the electronegative nitrogen. In the hydrochloride salt, the nitrogen is protonated, further increasing the deshielding effect. |

| ~3.0 | Singlet | 3H | -SO₂CH₃ | The methyl protons of the sulfonyl group are typically observed as a sharp singlet in a region characteristic for such functional groups. |

| ~2.2 - 2.5 | Multiplet | 2H | H4 | The protons on the C4 carbon are expected to be the most upfield of the ring protons, being further from the electron-withdrawing groups. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectral Data and Interpretation

No publicly available ¹³C NMR spectrum for this compound was found. However, based on the structure and known substituent effects, the following chemical shifts can be predicted.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Causality Behind Assignment |

| ~60 - 65 | C3 | The carbon atom directly attached to the strongly electron-withdrawing sulfonyl group will be the most downfield of the pyrrolidine ring carbons. |

| ~48 - 52 | C2, C5 | The carbon atoms adjacent to the protonated nitrogen atom are deshielded. |

| ~42 - 45 | -SO₂CH₃ | The chemical shift for the methyl carbon of a methylsulfonyl group typically falls in this range. |

| ~28 - 32 | C4 | This carbon is the most upfield of the ring carbons due to its distance from the electron-withdrawing groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition

Objective: To obtain a Fourier-Transform Infrared (FT-IR) spectrum of solid this compound.

Methodology:

-

Sample Preparation: The KBr (potassium bromide) pellet method is commonly used for solid samples.

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

IR Spectral Data and Interpretation

While a specific spectrum for this compound is not available, characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibration |

| ~3000 - 2700 | Broad, Strong | N-H stretch | Secondary ammonium salt (R₂NH₂⁺) |

| ~2980 - 2850 | Medium | C-H stretch | Aliphatic CH₂ and CH |

| ~1350 - 1300 | Strong | S=O stretch | Asymmetric stretching of the sulfonyl group |

| ~1150 - 1120 | Strong | S=O stretch | Symmetric stretching of the sulfonyl group |

| ~1600 - 1500 | Medium | N-H bend | Bending vibration of the ammonium group |

The presence of a broad and strong absorption in the 3000-2700 cm⁻¹ region is a key indicator of the hydrochloride salt, corresponding to the stretching vibrations of the protonated amine. The two strong bands for the S=O stretching are characteristic of the sulfonyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like hydrochloride salts. It typically produces the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.

-

Mass Spectral Data and Interpretation

The molecular formula of this compound is C₅H₁₂ClNO₂S, with a molecular weight of 185.67 g/mol . The free base, 3-(Methylsulfonyl)pyrrolidine, has a molecular formula of C₅H₁₁NO₂S and a molecular weight of 149.21 g/mol .

In ESI-MS, the observed ion would be that of the protonated free base, [M+H]⁺, where M is the free base.

Table 4: Predicted Mass Spectrometry Data for 3-(Methylsulfonyl)pyrrolidine

| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |

| 150.0583 | [M+H]⁺ | Protonated molecular ion of the free base (C₅H₁₂NO₂S⁺) |

Fragmentation Pathway:

Tandem MS (MS/MS) of the parent ion at m/z 150 would likely involve fragmentation of the pyrrolidine ring and the loss of the methylsulfonyl group.

Caption: Predicted ESI-MS fragmentation of 3-(Methylsulfonyl)pyrrolidine.

Conclusion

References

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of 3-(Methylsulfonyl)pyrrolidine Hydrochloride Derivatives as Matrix Metalloproteinase-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved therapeutics. When functionalized with a methylsulfonyl group, this "privileged structure" gains physicochemical properties that are frequently exploited to achieve potent and selective enzyme inhibition. While the specific class of 3-(Methylsulfonyl)pyrrolidine hydrochloride derivatives is not extensively characterized in publicly available literature, this guide synthesizes evidence from closely related analogs to propose a primary mechanism of action: the selective inhibition of Matrix Metalloproteinase-2 (MMP-2). This document provides a comprehensive exploration of this hypothesized mechanism, the downstream cellular consequences, and a robust framework of experimental protocols for validation.

Introduction: The Rationale for a Focused Mechanistic Hypothesis

The convergence of two key structural motifs—the five-membered pyrrolidine ring and the methylsulfonyl group—points toward a probable class of biological targets. The pyrrolidine ring offers a three-dimensional structure that can effectively probe the active sites of enzymes, and it is a common feature in drugs targeting a wide array of protein classes.[1][2] The methylsulfonyl group is a versatile functional group in drug design, often serving as a hydrogen bond acceptor and improving metabolic stability and solubility.[3]

Crucially, a study on new sulfonyl pyrrolidine derivatives demonstrated highly selective inhibitory activity against Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in cancer progression and other pathologies.[1] Based on this strong precedent and the established roles of the constituent chemical moieties, we hypothesize that this compound derivatives function as inhibitors of MMP-2. This guide will, therefore, be structured around this central hypothesis.

The Hypothesized Mechanism of Action: Selective Inhibition of Matrix Metalloproteinase-2

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). MMP-2 (also known as gelatinase A) plays a critical role in tissue remodeling, angiogenesis, and tumor metastasis. Its dysregulation is a hallmark of many diseases, making it a key therapeutic target.

We propose that this compound derivatives act as competitive inhibitors at the active site of MMP-2. The pyrrolidine core likely orients the molecule within the catalytic domain, while the methylsulfonyl group may coordinate with the catalytic zinc ion or form hydrogen bonds with amino acid residues in the S1' specificity pocket of the enzyme. This binding event is presumed to block the access of natural substrates, such as type IV collagen and gelatin, to the active site, thereby inhibiting ECM degradation.

Downstream Signaling Consequences of MMP-2 Inhibition

By inhibiting MMP-2, these derivatives would likely modulate several critical cellular signaling pathways that are dependent on ECM integrity and MMP-2 activity. The anticipated downstream effects include:

-

Inhibition of Angiogenesis: MMP-2 is known to promote the release of pro-angiogenic factors like vascular endothelial growth factor (VEGF) from the ECM. Inhibition of MMP-2 would, therefore, be expected to suppress VEGF-mediated signaling, leading to a reduction in new blood vessel formation.

-

Suppression of Tumor Cell Invasion and Metastasis: The degradation of the basement membrane by MMP-2 is a crucial step in cancer cell invasion. By preventing this, 3-(Methylsulfonyl)pyrrolidine derivatives could significantly reduce the metastatic potential of tumor cells.

-

Modulation of Cell Proliferation and Survival: MMP-2 can influence cell behavior by cleaving cell surface receptors and releasing growth factors. Its inhibition could, therefore, alter signaling cascades that control cell growth and apoptosis.

The following diagram illustrates the proposed mechanism and its downstream consequences.

Sources

- 1. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-(Methylsulfonyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity into a successful pharmaceutical product. This guide provides a comprehensive technical overview of the solubility of 3-(Methylsulfonyl)pyrrolidine hydrochloride, a versatile heterocyclic compound with applications in medicinal chemistry and drug discovery.[1] Due to the limited availability of specific experimental solubility data for this compound in the public domain, this document synthesizes information from structurally related molecules, theoretical principles, and established experimental methodologies to offer a robust framework for understanding and determining its solubility profile. The guide delves into the predicted solubility of this compound in various solvent systems, provides a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method, and briefly discusses modern theoretical approaches for solubility prediction.

Introduction to this compound and the Imperative of Solubility

This compound is a five-membered heterocyclic amine containing a sulfonyl functional group.[2][3] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The introduction of a methylsulfonyl group can modulate the physicochemical properties of the parent molecule, including its polarity, hydrogen bonding capacity, and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile. The hydrochloride salt form is often utilized to enhance aqueous solubility and improve handling characteristics of amine-containing compounds.[5]

In drug development, a compound's solubility is a cornerstone of its biopharmaceutical properties. It directly impacts key processes such as:

-

Bioavailability: Poor aqueous solubility is a major contributor to low and variable oral bioavailability.

-

Formulation Development: The choice of dosage form (e.g., tablet, capsule, intravenous solution) is heavily dependent on the drug's solubility.

-

Process Chemistry: Solubility in various organic solvents is crucial for designing efficient synthesis, purification, and crystallization processes.

Therefore, a thorough understanding of the solubility of this compound is essential for its successful application in pharmaceutical research and development.

Predicted Solubility Profile of this compound

In the absence of direct experimental data, the solubility of this compound can be predicted based on its structural features and by drawing parallels with related compounds.

Structural Features Influencing Solubility:

-

Pyrrolidine Ring: The pyrrolidine nucleus is a polar, cyclic secondary amine capable of acting as a hydrogen bond acceptor.[6]

-

Methylsulfonyl Group: The sulfonyl group (-SO2-) is highly polar and can act as a strong hydrogen bond acceptor. The presence of a sulfonamide moiety, in general, has been noted to improve water solubility.[7]

-

Hydrochloride Salt: As the hydrochloride salt of a secondary amine, the compound will be ionized in aqueous solution, which is expected to significantly enhance its solubility in water and other polar protic solvents.

Based on these features, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High | As a hydrochloride salt, the compound is expected to be highly soluble in water due to ion-dipole interactions. The polar pyrrolidine and methylsulfonyl groups will also contribute to aqueous solubility. |

| Methanol | High | Methanol is a polar protic solvent capable of hydrogen bonding and solvating ions, making it a good solvent for hydrochloride salts. In a similar synthesis, a related compound was recrystallized from a methanol/ether mixture, indicating good solubility in methanol.[8] | |

| Ethanol | Moderate to High | Similar to methanol, ethanol is a polar protic solvent, though its slightly lower polarity may result in slightly lower solubility compared to methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent with a strong ability to solvate cations, suggesting good solubility for the hydrochloride salt. |

| Acetonitrile | Low to Moderate | Acetonitrile is less polar than DMSO and may be a less effective solvent for a salt. | |

| Acetone | Low | Acetone has a lower dielectric constant than other polar aprotic solvents, making it a poorer solvent for ionic compounds. | |

| Nonpolar | Toluene | Very Low | As a nonpolar aromatic hydrocarbon, toluene is not expected to effectively solvate the ionic and highly polar this compound. |

| Dichloromethane (DCM) | Very Low | While slightly polar, DCM is generally a poor solvent for salts. For instance, triethylamine hydrochloride has low solubility in DCM.[1] | |

| Diethyl Ether | Very Low | Diethyl ether is a nonpolar solvent and is expected to be a poor solvent for this compound. It is often used as an anti-solvent for precipitating hydrochloride salts from more polar solvents like methanol.[8] |

Disclaimer: The solubility data presented in Table 1 is predictive and based on theoretical principles and data from structurally analogous compounds. This information should be used as a preliminary guide, and experimental verification is strongly recommended.

Experimental Determination of Solubility: The Shake-Flask Method

The definitive determination of a compound's solubility requires empirical measurement. The shake-flask method is the universally recognized gold standard for determining equilibrium solubility due to its simplicity and reliability.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess of the solid compound with a specific solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined analytically.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Workflow:

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Procedure:

-

Preparation:

-

Prepare stock solutions of this compound of known concentrations in the mobile phase to be used for HPLC analysis to create a calibration curve.

-

Ensure all glassware is clean and dry.

-

-

Addition of Compound:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant studies).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming that equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a known volume of the supernatant using a pipette. For highly saturated solutions, it is critical to avoid disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be assessed and minimized by pre-conditioning the filter with the solution.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples by a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the test solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Causality Behind Experimental Choices

-

Use of Excess Solid: This ensures that the solution becomes saturated and that the system reaches thermodynamic equilibrium between the solid and dissolved states.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Agitation: Agitation increases the surface area of the solid in contact with the solvent, which accelerates the dissolution process and helps in reaching equilibrium faster.

-

Phase Separation: Incomplete removal of solid particles from the supernatant is a common source of error that leads to an overestimation of solubility. Centrifugation followed by filtration is a robust method to ensure a clear solution for analysis.

-

Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used for quantification. A validated HPLC method with a proper calibration curve is essential.

Theoretical Prediction of Solubility

In addition to experimental determination, various computational methods can be employed to predict the solubility of small molecules. These methods can be broadly categorized into:

-

Quantitative Structure-Property Relationship (QSPR) Models: These are data-driven approaches that use statistical models to correlate molecular descriptors with experimentally determined solubility.[9]

-

Physics-Based Methods: These more rigorous approaches calculate solubility from fundamental thermodynamic principles, often involving quantum mechanics or molecular dynamics simulations to compute the free energies of solvation and crystal lattice formation.[2][9][10]

While a detailed discussion of these methods is beyond the scope of this guide, they represent powerful tools in modern drug discovery for triaging compounds and prioritizing experimental resources.

Conclusion

References

- Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. (n.d.). PMC.

- Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (2024). NIH.

- Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. (2009). ResearchGate.

- Physics-Based Solubility Prediction for Organic Molecules. (2021). PMC.

- Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (2024). arXiv.

- solubility of pyrrolidine hydrohalides. (2018). Sciencemadness.org.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.

- Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. (n.d.). PrepChem.com.

- Pyrrolidine. (n.d.). Wikipedia.

Sources

- 1. Sciencemadness Discussion Board - solubility of pyrrolidine hydrohalides - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrrolidine | 123-75-1 [chemicalbook.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Storage of 3-(Methylsulfonyl)pyrrolidine Hydrochloride

This guide provides a comprehensive overview of the chemical stability and appropriate storage conditions for 3-(Methylsulfonyl)pyrrolidine hydrochloride (CAS No. 1371070-07-7), a key building block in pharmaceutical research and development.[1] As a valued intermediate in the synthesis of novel therapeutic agents, understanding its stability profile is critical for ensuring the integrity of experimental outcomes and the quality of drug candidates.[1] This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Chemical and Physical Properties

This compound is a white to light yellow solid or powder.[1][2] Its structure, featuring a pyrrolidine ring and a methylsulfonyl group, contributes to its utility in creating diverse and complex molecules.[1] The hydrochloride salt form generally enhances its solubility in aqueous media and its stability as a solid.

| Property | Value/Description | Source(s) |

| CAS Number | 1371070-07-7 | Internal Data |

| Molecular Formula | C₅H₁₂ClNO₂S | [3] |

| Molecular Weight | 185.67 g/mol | [3] |

| Appearance | White to light yellow solid/powder | [1][2] |

| General Stability | Stable under standard ambient conditions (room temperature) | [4] |

| Moisture Sensitivity | Reported as moisture sensitive | [4] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The following conditions are recommended based on available safety data sheets and general chemical principles.

Storage Conditions:

-

Temperature: For long-term storage, a cool and dry environment is recommended.[5] While many suppliers suggest room temperature, storage at 0-8 °C can also be appropriate to minimize any potential long-term degradation.[1][2]

-

Atmosphere: Due to its potential moisture sensitivity, it is best stored under an inert atmosphere, such as nitrogen or argon.[2][4]

-

Container: The compound should be kept in a tightly sealed container to prevent the ingress of moisture and air.[5][6]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can potentially react with the compound.[5][7] Also, keep it away from sources of heat, sparks, and open flames.[4][5][7]

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Avoid direct contact with skin and eyes.[5] In case of contact, rinse thoroughly with water.

-

Wash hands thoroughly after handling the compound.[5]

Potential Degradation Pathways

-

Hydrolysis: The hydrochloride salt is hygroscopic and can absorb moisture from the atmosphere. While the methylsulfonyl group is generally stable to hydrolysis under neutral conditions, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acidic or basic catalysts, could potentially lead to the cleavage of the sulfur-carbon bond.

-

Thermal Decomposition: At elevated temperatures, sulfonyl compounds can undergo thermal degradation.[4] A potential pathway involves the cleavage of the C-S bond, which could lead to the formation of volatile sulfur-containing compounds like sulfur dioxide.[6] In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride are expected.[5]

-

Oxidation: While generally stable to oxidation under ambient conditions, strong oxidizing agents could potentially oxidize the pyrrolidine ring or other parts of the molecule.

-

Photodegradation: As a general precaution for complex organic molecules, exposure to UV or high-intensity visible light should be minimized during storage and handling to prevent potential photochemical reactions, in line with ICH Q1B guidelines for photostability testing.[3]

Experimental Protocols for Stability Assessment

A systematic approach to stability assessment is crucial. The following protocols provide a framework for evaluating the stability of this compound in a research setting.

Visual Inspection

A simple yet effective initial step is the visual inspection of the material.

Protocol:

-

Carefully observe the physical appearance of the compound upon receipt and before each use.

-

Note any changes in color (e.g., from white to yellow or brown), texture (e.g., clumping, which may indicate moisture absorption), or the presence of any foreign matter.

-

Record all observations with dates in a laboratory notebook.

Solubility Testing

Changes in solubility can indicate potential degradation or the presence of impurities.

Protocol:

-

At the start of a project, determine the solubility of a fresh batch of the compound in relevant solvents (e.g., water, methanol, DMSO).

-

Periodically re-evaluate the solubility of the stored compound under the same conditions.

-

Note any significant changes in the amount of solvent required for complete dissolution or the appearance of insoluble particulates.

Chromatographic Purity Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantitatively assessing the purity of the compound and detecting the presence of degradation products.

Protocol:

-

Develop a suitable HPLC method. A reverse-phase C18 column is often a good starting point for polar compounds.

-

The mobile phase could consist of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) run in a gradient elution mode.

-

Use a UV detector set at a wavelength where the compound has significant absorbance. If the compound lacks a strong chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used.

-

Inject a solution of a freshly prepared standard of this compound to determine its retention time and peak area.

-

Analyze aged samples and compare the chromatograms to the standard. Look for a decrease in the main peak area and the appearance of new peaks, which may indicate degradation products.

-

Quantify the purity by calculating the percentage of the main peak area relative to the total peak area.

Visualization of Stability Assessment Workflow

The following diagram illustrates a logical workflow for the ongoing assessment of the chemical stability of this compound.

Sources

- 1. Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ema.europa.eu [ema.europa.eu]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. Research Portal [scholarworks.brandeis.edu]

- 6. researchgate.net [researchgate.net]

- 7. Cationic Pyrrolidine/Pyrroline-Substituted Porphyrins as Efficient Photosensitizers against E. coli - PMC [pmc.ncbi.nlm.nih.gov]

The Sulfonyl Group in Pyrrolidine Scaffolds: A Technical Guide to Reactivity and Application

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its functionalization with a sulfonyl group introduces a unique set of physicochemical properties that are highly advantageous for drug design and development. This in-depth technical guide provides a comprehensive analysis of the reactivity of the sulfonyl group within the pyrrolidine framework. We will explore the fundamental electronic and steric influences that govern its chemical behavior, delve into key transformations including nucleophilic substitution, alpha-functionalization, and reductive cleavage, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of sulfonyl-containing pyrrolidines in their synthetic endeavors.

Introduction: The Strategic Importance of the Sulfonyl Group in Pyrrolidine-Based Drug Discovery

The incorporation of a sulfonyl moiety into a pyrrolidine ring is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates.[1][2] The sulfonyl group, with its tetrahedral geometry and capacity for strong hydrogen bonding, can act as a bioisostere for other functional groups like carbonyls and phosphates, while also improving metabolic stability and pharmacokinetic profiles.[3][4] Understanding the reactivity of this functional group is paramount for the rational design and synthesis of novel therapeutics. This guide will provide a detailed exploration of the chemical behavior of the sulfonyl group in pyrrolidines, offering both theoretical insights and practical guidance for its manipulation.

Fundamental Principles Governing Reactivity

The reactivity of the sulfonyl group in a pyrrolidine system is primarily dictated by the strong electron-withdrawing nature of the SO2 group. This has two major consequences:

-

Activation of the Sulfur Center to Nucleophilic Attack: The sulfur atom is rendered highly electrophilic and susceptible to attack by a wide range of nucleophiles. The mechanism of this substitution can be complex, with evidence supporting both concerted (SN2-like) and stepwise (addition-elimination) pathways, largely dependent on the nature of the nucleophile, leaving group, and solvent.[5][6]

-

Acidification of α-Protons: The protons on the carbon atoms adjacent to the sulfonyl group (the α-carbons) are significantly acidified, facilitating their removal by a base to form a stabilized carbanion. This allows for a diverse array of functionalization reactions at these positions.

The pyrrolidine ring itself exerts a conformational influence on the sulfonyl group, which can affect the accessibility of the sulfur atom and the orientation of the α-protons, thereby modulating reactivity.[7][8]

Key Chemical Transformations and Experimental Protocols

This section details the primary classes of reactions involving the sulfonyl group in pyrrolidines, complete with mechanistic discussions and step-by-step experimental protocols.

Nucleophilic Substitution at the Sulfonyl Sulfur

A cornerstone of sulfonyl chemistry is the displacement of a leaving group from the sulfur atom by a nucleophile. This is most commonly seen in the synthesis of sulfonamides from sulfonyl chlorides.

Mechanism: The reaction generally proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate.[5][9] The exact pathway is a subject of ongoing study and is influenced by the reaction partners.

Experimental Protocol: Synthesis of N-(p-Tolylsulfonyl)pyrrolidine (N-Tosylpyrrolidine)

This protocol describes the synthesis of a common N-sulfonylpyrrolidine.

-

Materials: Pyrrolidine, p-toluenesulfonyl chloride (TsCl), triethylamine (Et3N), dichloromethane (DCM), 1 M HCl, saturated aqueous NaHCO3, brine, anhydrous MgSO4.

-

Procedure:

-

Dissolve pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

α-Functionalization of N-Sulfonylpyrrolidines

The electron-withdrawing sulfonyl group facilitates the deprotonation of the α-protons, enabling the formation of a nucleophilic carbanion that can react with various electrophiles.

Mechanism: A strong base, typically an organolithium reagent, is used to deprotonate the α-position. The resulting lithiated species is then quenched with an electrophile.

Experimental Protocol: α-Methylation of N-Tosylpyrrolidine

This protocol provides a general procedure for the α-alkylation of an N-sulfonylpyrrolidine.

-

Materials: N-Tosylpyrrolidine, sec-butyllithium (s-BuLi), tetrahydrofuran (THF), methyl iodide (MeI), saturated aqueous NH4Cl, diethyl ether, brine, anhydrous Na2SO4.

-

Procedure:

-

Dissolve N-tosylpyrrolidine (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add sec-butyllithium (1.1 eq) and stir the mixture at -78 °C for 1 hour.

-

Add methyl iodide (1.2 eq) and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature.

-

Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the product by flash column chromatography.

-

Reductive Cleavage of the N-Sulfonyl Group

The N-sulfonyl group is often used as a protecting group for the pyrrolidine nitrogen. Its removal is a critical step in many synthetic sequences. A variety of reductive methods can be employed for this transformation.

Mechanism: Reductive cleavage of the N-S bond can be achieved using dissolving metal reductions, hydride reagents, or samarium(II) iodide.[10][11][12] The mechanism with samarium(II) iodide involves single-electron transfer to the sulfonyl group, leading to the fragmentation of the N-S bond.[13][14]

Experimental Protocol: Reductive Desulfonylation of N-Tosylpyrrolidine using Samarium(II) Iodide

This protocol outlines a mild method for the cleavage of an N-sulfonyl group.

-

Materials: N-Tosylpyrrolidine, samarium(II) iodide (SmI2) solution in THF, methanol, saturated aqueous NaHCO3, ethyl acetate, brine, anhydrous Na2SO4.

-

Procedure:

-

Dissolve N-tosylpyrrolidine (1.0 eq) in THF.

-

Add a solution of samarium(II) iodide (2.2 eq) in THF to the pyrrolidine solution at room temperature.

-

Add methanol (4.0 eq) and stir the mixture until the characteristic blue color of SmI2 disappears.

-

Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

The crude pyrrolidine can be purified by distillation or column chromatography.

-

Data Presentation and Characterization

Precise characterization of sulfonyl-pyrrolidine derivatives is essential for confirming their structure and purity. Below is a summary of typical spectroscopic data for N-tosylpyrrolidine.

| Spectroscopic Data for N-Tosylpyrrolidine | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70 (d, J = 8.3 Hz, 2H), 7.32 (d, J = 8.0 Hz, 2H), 3.29 (t, J = 6.6 Hz, 4H), 2.43 (s, 3H), 1.85 (p, J = 3.3 Hz, 4H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 143.4, 134.3, 129.7, 127.6, 49.8, 25.4, 21.5. |

| FTIR (KBr, cm⁻¹) | ν 2970, 2875 (C-H), 1345, 1160 (S=O), 1095 (S-N). |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key reaction mechanism and an experimental workflow.

Caption: Fig. 1: Generalized SN2-like mechanism for nucleophilic substitution at a sulfonyl center.

Caption: Fig. 2: Experimental workflow for the α-functionalization of N-tosylpyrrolidine.

Conclusion

The sulfonyl group is a powerful and versatile functional handle in the context of pyrrolidine chemistry. Its ability to activate the sulfur center for nucleophilic substitution and the adjacent carbon atoms for deprotonation and subsequent functionalization provides a rich platform for the synthesis of complex and biologically active molecules. Furthermore, its role as a robust protecting group that can be cleaved under specific reductive conditions adds another layer of synthetic utility. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the reactivity of the sulfonyl group in their pursuit of novel pyrrolidine-based therapeutics.

References

- Vertex AI Search. (n.d.). Application of Sulfonyl in Drug Design | Semantic Scholar.

- PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.

- ResearchGate. (n.d.). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst.

- ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.

- ResearchGate. (n.d.). Application of Sulfonyl in Drug Design | Request PDF.

- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC. (n.d.).

- Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[4][15]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation - PubMed. (n.d.).

- ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.

- Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (n.d.).

- Ns strategies: a highly versatile synthetic method for amines - RSC Publishing. (n.d.).

- Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives - PubMed. (n.d.).

- 13 C NMR spectra of N-tosyl pyrrole. | Download Scientific Diagram. (n.d.).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).

- Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC. (n.d.).

- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - NIH. (n.d.).

- Samarium (low valent) - Organic Chemistry Portal. (n.d.).

- Reductions with samarium(II) iodide - Wikipedia. (n.d.).

- Concerted Nucleophilic Aromatic Substitutions - PMC. (n.d.).

- The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. (n.d.).

- Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC. (n.d.).

- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing). (n.d.).

- Samarium Iodide - Macmillan Group. (2013).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- Computational Investigation on Structural and Reactive Sites (HOMO-LUMO, MEP, NBO, NPA, ELF, LOL, RDG) Identification, Pharmacokinetic (ADME) Properties and Molecular Docking Investigation of (E)-4-((4-chlorobenzylidene) amino) Benzene Sulfonamide Compound - ResearchGate. (n.d.).

- Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines - ResearchGate. (n.d.).

- Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).

- Computational investigation of solvent interaction (TD-DFT, MEP, HOMO-LUMO), wavefunction studies and molecular docking studies of 3-(1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile - OUCI. (n.d.).

- (a) IR spectra of NMP (black dotted line) and the yellow residue (red... - ResearchGate. (n.d.).

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (2017).

- Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds | Request PDF. (n.d.).

- A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - NIH. (n.d.).

- Pyrrolidine - the NIST WebBook. (n.d.).

- Molecular electrostatic potential surface, HOMO–LUMO, and computational analysis of synthetic drug Rilpivirine - ResearchGate. (n.d.).

- Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone with Molecular Docking Studies | Trends in Sciences. (2022).

- FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ;... - ResearchGate. (n.d.).

- Pyrrolidine, 1-nitroso- - the NIST WebBook. (n.d.).

- 2-Pyrrolidinone, 1-methyl- - the NIST WebBook. (n.d.).

Sources

- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]